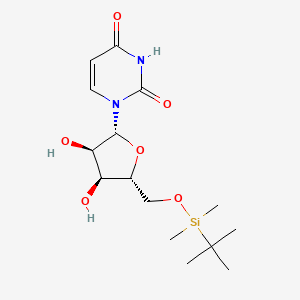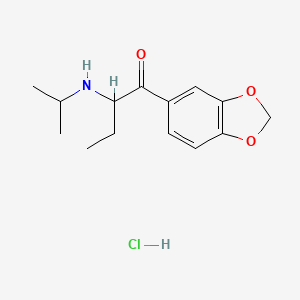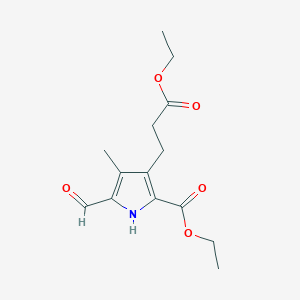![molecular formula C18H25ClN2O B14080612 R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
R 22,700 [AS Hydrochloride]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R 22,700 [AS Hydrochloride] is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R 22,700 [AS Hydrochloride] typically involves a multi-step process. The initial step often includes the reaction of a primary amine with a suitable halogenated compound under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of R 22,700 [AS Hydrochloride] is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
R 22,700 [AS Hydrochloride] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines are used, usually in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
R 22,700 [AS Hydrochloride] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.
Industry: R 22,700 [AS Hydrochloride] is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which R 22,700 [AS Hydrochloride] exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
R 22,700 [AS Hydrochloride] can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as R 22,600 [AS Hydrochloride] and R 22,800 [AS Hydrochloride] share structural similarities but differ in their reactivity and applications.
Uniqueness: R 22,700 [AS Hydrochloride] stands out due to its higher stability and broader range of applications, making it a more versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C18H25ClN2O |
|---|---|
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-N-(2-chloro-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
ICLIXBRUSBYXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)

![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)


